![molecular formula C8H9FN2O B1615598 n-(4-Amino-2-fluorophenyl)acetamide CAS No. 57165-12-5](/img/structure/B1615598.png)
n-(4-Amino-2-fluorophenyl)acetamide
Overview
Description
“n-(4-Amino-2-fluorophenyl)acetamide” is an organic compound with the molecular formula C8H9FN2O . It is also known as 2-amino-2-(4-fluorophenyl)acetamide .
Molecular Structure Analysis
The molecular structure of “n-(4-Amino-2-fluorophenyl)acetamide” consists of a fluorophenyl group attached to an acetamide group . The InChI code for this compound is 1S/C8H9FN2O/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H2,11,12) .Physical And Chemical Properties Analysis
The molecular weight of “n-(4-Amino-2-fluorophenyl)acetamide” is 168.17 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Metabolism and Chemical Properties
Metabolic Pathways : N-(4-Amino-2-fluorophenyl)acetamide, when orally administered, can be metabolized and eliminated in urine in different forms depending on the species. For example, in dogs, it was primarily eliminated as 2-amino-4-chloro-5-fluorophenyl sulphate, while in rats, it showed additional metabolites including N-(5-chloro-4-fluoro-2-hydroxyphenyl)acetamide (Baldwin & Hutson, 1980).
X-Ray Powder Diffraction Studies : N-(4-Amino-2-fluorophenyl)acetamide has been characterized using X-ray powder diffraction, indicating its potential as a pesticide. The physical characteristics, such as 2θ peaks positions, relative peak intensities, and unit cell parameters, have been detailed (Olszewska, Pikus, & Tarasiuk, 2008).
Pharmaceutical and Chemical Synthesis
Intermediate for Antimalarial Drugs : It is used as an intermediate in the natural synthesis of antimalarial drugs, with chemoselective monoacetylation processes being explored for its production (Magadum & Yadav, 2018).
Production of Azo Disperse Dyes : N-(3-Amino-4-methoxyphenyl)acetamide, a derivative, is important in the production of azo disperse dyes. Novel catalytic hydrogenation methods for its synthesis have been developed (Zhang, 2008).
Immunomodulating Effects : Certain derivatives, such as N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, have shown potential in modifying lymphoid cell reactivity and enhancing macrophage inhibitory effects on tumor cells, suggesting applications in immunotherapy (Wang et al., 2004).
Crystal Structure Analysis : The crystal structure of derivatives, like 4-((4-fluorophenyl)amino)-4-oxobutanoic acid, has been extensively studied, providing insights into their molecular interactions and stability, which is crucial for pharmaceutical applications (Ashfaq et al., 2021).
Herbicidal and Biochemical Applications
Herbicidal Activity : Novel derivatives have been synthesized and shown to possess significant herbicidal activities against various weeds, suggesting agricultural applications (Wu et al., 2011).
Tyrosinase Inhibition : Studies have indicated that certain triazole-based derivatives of N-(4-Amino-2-fluorophenyl)acetamide demonstrate notable inhibitory activity against mushroom tyrosinase, a key enzyme in melanogenesis. This suggests potential applications in dermatology and cosmetics (Hassan et al., 2022).
Molecular Hydrogen Bond Analysis : The hydrogen bond properties of the peptide group in acetamide derivatives have been studied through density functional theory, providing valuable insights for biochemical applications (Mirzaei, Samadi, & Hadipour, 2010).
Two-Photon Absorption Enhancement : Research on triphenylamine derivatives of N-(4-Amino-2-fluorophenyl)acetamide has shown significant enhancement in two-photon absorption, relevant for optical and electronic applications (Wang et al., 2008).
Potential Antiplasmodial Properties : Novel N-(3-Trifluoroacetyl-indol-7-yl) acetamides, including derivatives of N-(4-Amino-2-fluorophenyl)acetamide, have shown promising antiplasmodial properties, highlighting their potential in malaria treatment (Mphahlele, Mmonwa, & Choong, 2017).
Mechanism of Action
Target of Action
N-(4-Amino-2-fluorophenyl)acetamide is a bioactive compound
Mode of Action
It’s important to note that the mode of action of a compound refers to how it interacts with its target and the resulting changes that occur .
Biochemical Pathways
The biochemical pathways affected by N-(4-Amino-2-fluorophenyl)acetamide are currently unknown. Biochemical pathways refer to a series of chemical reactions occurring within a cell. In each pathway, a principal chemical is modified by chemical reactions, often through the action of an enzyme .
Pharmacokinetics
Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. These properties can significantly impact the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of N-(4-Amino-2-fluorophenyl)acetamide’s action are currently unknown. These effects would typically involve changes at the molecular and cellular level as a result of the compound’s interaction with its target .
properties
IUPAC Name |
N-(4-amino-2-fluorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXXVRGEJLUCNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30972625 | |
Record name | N-(4-Amino-2-fluorophenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30972625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(4-Amino-2-fluorophenyl)acetamide | |
CAS RN |
57165-12-5 | |
Record name | NSC81336 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Amino-2-fluorophenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30972625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Amino-2-fluorophenyl)acetamide hydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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